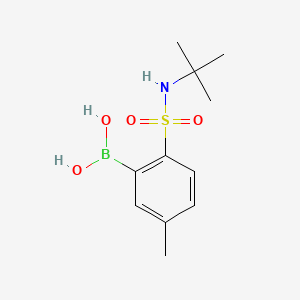
2-(Trifluoromethyl)quinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)quinoline-4-carbonitrile is a chemical compound with the molecular formula C11H5F3N2 . It has a molecular weight of 222.17 . This compound is used in scientific research and its unique structure enables diverse applications, from drug discovery to material synthesis.
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)quinoline-4-carbonitrile consists of a quinoline ring with a trifluoromethyl group at the 2-position and a carbonitrile group at the 4-position .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinoline-4-carbonitrile is a solid compound . It has a molecular weight of 222.17 .科学的研究の応用
Antitumor Agents
2-(Trifluoromethyl)quinoline-4-carbonitrile: derivatives have been explored as potent antitumor agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, including PC3, K562, and HeLa. For instance, certain derivatives have shown higher anti-proliferative activity than combretastatin A-4, a known anticancer agent . The mechanism of action involves inhibition of microtubule polymerization, which is crucial for cell division. This makes them promising candidates for cancer therapy.
Microtubule Polymerization Inhibitory Activity
The derivatives of 2-(Trifluoromethyl)quinoline-4-carbonitrile have been designed to target microtubules, which are part of the cell’s cytoskeleton. By inhibiting microtubule polymerization, these compounds can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . This application is particularly relevant in the development of new chemotherapeutic drugs.
Tubulin Inhibitors
Research has indicated that certain 2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives act as tubulin inhibitors, similar to colchicine . Tubulin is a protein that forms microtubules. Inhibiting tubulin can lead to the disruption of the tubulin network within cells, particularly in HeLa cells, and induce apoptosis. This property is being investigated for its potential use in cancer treatment.
Synthesis of Organofluorine Compounds
Organofluorine compounds are of significant interest due to their unique properties and applications in medicinal chemistry2-(Trifluoromethyl)quinoline-4-carbonitrile serves as a precursor for the synthesis of various organofluorine compounds, which are important in drug research and development . The trifluoromethyl group in particular is known for its electron-withdrawing effects, which can induce desirable structural properties in pharmaceuticals.
Biological Activity Inducement
The introduction of a trifluoromethyl group into heterocyclic compounds like quinolines can induce a range of biological activities. These activities include antimalarial, antibacterial, antifungal, anti-inflammatory, and analgesic effects . This broad spectrum of potential applications makes 2-(Trifluoromethyl)quinoline-4-carbonitrile a valuable compound in the discovery of new therapeutic agents.
Development of Anticancer and Antimalarial Drugs
Functionalized quinoline compounds, such as camptothecin and cryptolepine, have demonstrated significant anticancer and antimalarial activities, respectively. The synthesis and optimization of 2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives could lead to the discovery of new drugs with similar or improved efficacy .
Material Science Applications
The unique properties of 2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives also extend to material sciences. Their structural characteristics can be utilized in the development of new materials with specific electronic or photonic properties, which could have industrial applications .
Agricultural Chemical Development
In agriculture, the development of new pesticides and herbicides often involves the synthesis of heterocyclic compounds with specific functional groups2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives could be used to create new agricultural chemicals that offer improved safety and efficacy .
特性
IUPAC Name |
2-(trifluoromethyl)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPAVLXWCPOQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719866 |
Source


|
| Record name | 2-(Trifluoromethyl)quinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18706-26-8 |
Source


|
| Record name | 2-(Trifluoromethyl)quinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

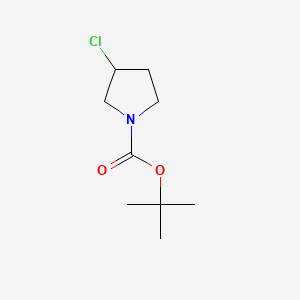

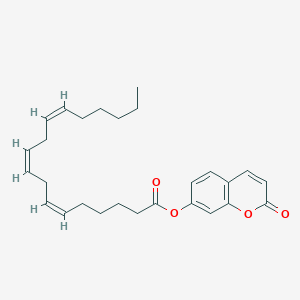


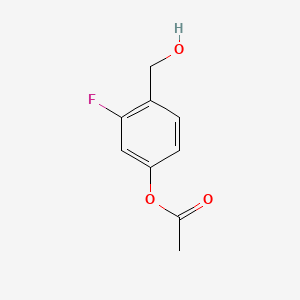
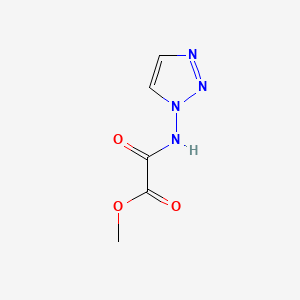

![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B595738.png)
